molecular formula C14H12Cl2N4S B5568581 3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 5943-07-7

3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5568581
CAS No.: 5943-07-7
M. Wt: 339.2 g/mol
InChI Key: JKCOJLVRIKNVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a triazolopyrimidine derivative that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Studies have demonstrated the synthesis of various triazolopyrimidine derivatives and their screening for antimicrobial activity. For instance, the synthesis and antimicrobial activities of some new thieno and furopyrimidine derivatives have been explored, showing that these compounds have potential as antimicrobial agents due to their structural properties (Hossain & Bhuiyan, 2009). Similarly, other studies have focused on the synthesis of triazolopyrimidines as antibacterial agents, highlighting their efficacy against various bacterial strains, which suggests their potential use in developing new antibacterial drugs (Kumar et al., 2009).

Cardiovascular Applications

The development of new cardiovascular agents has also been a focus, with some triazolopyrimidines being prepared as inhibitors of cAMP phosphodiesterase from various tissues. These compounds have shown potential as cardiovascular agents, indicating a promising direction for further clinical evaluation (Novinson et al., 1982).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, such as thienotriazolopyrimidines and thienopyrimidines, has been achieved with good yield, offering a pathway for the development of compounds with potential pharmaceutical applications. These syntheses involve complex reactions that result in compounds with potential for further exploration in various scientific research applications (Hassneen & Abdallah, 2003).

Future Directions

The compound “3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine” is part of the fused pyrimidine system, which is known to possess extensive biological activities . This suggests potential applications in medicine and as pesticides . Future research could focus on exploring these applications further, as well as elucidating the specific mechanism of action of this compound.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-19-14(20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCOJLVRIKNVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974834
Record name 3-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-07-7
Record name 3-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.